molecular formula C17H21N5O3 B2584875 8-[(2-hydroxyethyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 847846-79-1

8-[(2-hydroxyethyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Katalognummer: B2584875
CAS-Nummer: 847846-79-1
Molekulargewicht: 343.387
InChI-Schlüssel: UQQCHRQMUDVPOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a purine-2,6-dione derivative characterized by a hydroxyethylamino substituent at position 8, methyl groups at positions 3 and 7, and a 4-methylbenzyl group at position 1. The hydroxyethylamino group enhances hydrogen-bonding capacity, while the 4-methylbenzyl group contributes to lipophilicity, influencing bioavailability and target binding .

Eigenschaften

IUPAC Name

8-(2-hydroxyethylamino)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-4-6-12(7-5-11)10-22-15(24)13-14(21(3)17(22)25)19-16(20(13)2)18-8-9-23/h4-7,23H,8-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQCHRQMUDVPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)NCCO)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-hydroxyethyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the hydroxyethyl and amino groups through nucleophilic substitution reactions. The final step involves the addition of the methylphenyl group via a Friedel-Crafts alkylation reaction under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

8-[(2-hydroxyethyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to modify the purine ring or the attached functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the purine ring and the attached groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the purine ring can lead to various hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that purine derivatives like this compound exhibit a variety of biological activities:

  • Antitumor Activity : Compounds with purine structures have been investigated for their ability to inhibit tumor growth. The presence of specific substituents can enhance their efficacy against various cancer cell lines.
  • Antiviral Properties : Similar derivatives have shown promise in inhibiting viral replication, particularly in the context of RNA viruses.
  • Adenosine Receptor Modulation : The compound may interact with adenosine receptors, which are pivotal in various physiological processes including neurotransmission and immune response modulation.
  • CNS Activity : There is potential for this compound to penetrate the central nervous system (CNS), making it a candidate for neurological studies and therapies targeting CNS disorders.

Synthetic Routes

The synthesis of 8-[(2-hydroxyethyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be achieved through several methods:

  • Starting Materials : Common precursors include substituted purines and alkylating agents.
  • Reactions : Key reactions involve nucleophilic substitutions and alkylation processes that introduce the hydroxyethyl and methyl groups into the purine structure.

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor properties of purine derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines. The mechanism was attributed to the inhibition of DNA synthesis and induction of apoptosis.

Case Study 2: Antiviral Activity

In vitro assays showed that this compound could inhibit the replication of influenza virus in cultured cells. The study suggested that the compound interferes with viral RNA synthesis, providing a basis for further exploration as an antiviral agent.

Wirkmechanismus

The mechanism of action of 8-[(2-hydroxyethyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of key analogs, highlighting substituent variations and their implications:

Compound Key Substituents Molecular Weight Biological Activity Key Reference
Target Compound 8-(2-hydroxyethylamino), 3,7-dimethyl, 1-(4-methylbenzyl) ~400–450 g/mol* Hypothesized phosphodiesterase/kinase inhibition (structural analogy to xanthines)
8-[(4-Methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione 4-methoxybenzyl, 7-octyl 413.522 g/mol Increased lipophilicity (octyl chain); potential for prolonged half-life
8-[(2E)-2-(4-Ethoxybenzylidene)hydrazino]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 4-ethoxybenzylidene hydrazine, 7-ethyl 440.45 g/mol Enhanced π-π stacking (aromatic hydrazine); possible anticancer/antiviral applications
8-{[2-(Diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 2-(diethylamino)ethylamino, 4-methylbenzyl ~430 g/mol* Increased basicity; potential for ionic interactions with charged residues
8-[(2-Hydroxyethyl)amino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione 4-methoxyphenoxypropyl, additional hydroxyl groups ~460 g/mol* Improved solubility (polar groups); possible CNS penetration
8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 3-methoxyphenyl hydrazine, phenoxypropyl 466.48 g/mol Protein kinase CK2 inhibition (IC₅₀ = 8.5 µM)

*Estimated based on structural analogs.

Physicochemical Properties

  • Hydrophilicity: The target compound’s hydroxyethylamino group improves aqueous solubility compared to purely alkyl-substituted analogs (e.g., 7-octyl derivative in ). However, its 4-methylbenzyl group reduces solubility relative to compounds with polar substituents like methoxyphenoxypropyl .
  • LogP : Estimated logP values suggest moderate lipophilicity (logP ~2–3), balancing membrane permeability and solubility. In contrast, the 7-octyl derivative () likely has a higher logP (>4), favoring tissue retention but limiting solubility.

Biologische Aktivität

8-[(2-hydroxyethyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties that may be beneficial in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N4O3C_{17}H_{24}N_4O_3, and it features a complex structure characteristic of purine derivatives. The presence of the hydroxyethylamino group enhances its solubility and potential bioactivity.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. It has been shown to inhibit viral replication in vitro. For instance, research indicates that derivatives similar to this compound can significantly reduce the replication of Hepatitis C virus (HCV) by targeting the NS5B RNA polymerase with IC50 values in the low micromolar range .

Antioxidant Properties

The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases .

Enzyme Inhibition

Inhibitory effects on certain enzymes have also been documented. The compound has shown potential as an inhibitor of phosphodiesterases (PDEs), which play a significant role in cellular signaling pathways. By modulating these pathways, the compound may influence physiological processes such as inflammation and cell proliferation .

Study 1: Antiviral Efficacy

A study conducted on cell lines infected with HCV demonstrated that the compound reduced viral load significantly compared to untreated controls. The study reported an EC50 value of approximately 0.35 μM, indicating potent antiviral activity .

Study 2: Antioxidant Effects

In a model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a reduction of cell death and preservation of mitochondrial function. The results suggest that it could be utilized in therapeutic strategies against diseases characterized by oxidative damage .

Data Table: Summary of Biological Activities

Activity Mechanism IC50/EC50 Value Reference
AntiviralInhibition of NS5B RNA polymerase0.35 μM
AntioxidantFree radical scavengingN/A
Enzyme InhibitionPhosphodiesterase inhibitionN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-[(2-hydroxyethyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, and how can reaction efficiency be quantified?

  • Methodological Answer : Begin with nucleophilic substitution or condensation reactions targeting the purine core. Use kinetic studies (e.g., HPLC monitoring) to track intermediate formation and optimize solvent systems (e.g., DMF or THF with K₂CO₃ as a base). Quantify yields at each step and characterize intermediates via TLC and mass spectrometry. For example, propargyl bromide derivatives of similar purine diones have been synthesized under mild conditions (75°C, 3h) with Cu(OAc)₂ catalysis .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound, and how should contradictory data be resolved?

  • Methodological Answer : Combine FTIR (to verify carbonyl stretches at ~1650–1700 cm⁻¹ and N-H/NR₂ peaks at ~3300 cm⁻¹) with high-resolution mass spectrometry (HRMS) for molecular ion validation. If NMR data conflicts (e.g., unexpected splitting in aromatic regions), employ 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable, as seen in structurally related purine diones .

Q. How can researchers design preliminary biological assays to assess this compound’s activity against neurological or inflammatory targets?

  • Methodological Answer : Prioritize in vitro enzyme inhibition assays (e.g., acetylcholinesterase or cyclooxygenase-2) using colorimetric substrates. Establish dose-response curves (1 nM–100 µM) and calculate IC₅₀ values. Include positive controls (e.g., theophylline or caffeine derivatives) and validate results with orthogonal assays (e.g., fluorescence polarization for binding affinity). Ensure cell-based assays (e.g., microglial TNF-α suppression) use viability controls (MTT assays) to rule off-target cytotoxicity .

Advanced Research Questions

Q. What strategies are recommended for elucidating the metabolic pathways and pharmacokinetic stability of this compound?

  • Methodological Answer : Use liver microsome incubations (human/rat) with LC-MS/MS to identify phase I/II metabolites. Employ stable isotope labeling (e.g., ¹³C/²H) to trace hydroxylation or demethylation sites. For pharmacokinetics, conduct cassette dosing in rodent models with serial plasma sampling. Apply compartmental modeling (e.g., NONMEM) to estimate clearance, volume of distribution, and half-life. Cross-reference with in silico ADMET predictors (e.g., SwissADME) to prioritize lab experiments .

Q. How should researchers address discrepancies between computational docking predictions and experimental binding data for this compound?

  • Methodological Answer : Re-evaluate docking parameters (force fields, solvation models) and validate against co-crystallized ligands. Perform molecular dynamics simulations (≥100 ns) to assess binding pocket flexibility. If experimental IC₅₀ values conflict with docking scores, test allosteric binding hypotheses via mutagenesis (e.g., Ala-scanning of target residues) or SPR-based binding kinetics. Consider off-target screening to identify confounding interactions .

Q. What factorial design approaches are suitable for optimizing formulation stability under varying pH and temperature conditions?

  • Methodological Answer : Implement a 2³ factorial design testing pH (5.0–7.4), temperature (4°C–40°C), and excipient concentrations (e.g., PEG vs. cyclodextrins). Measure degradation rates (HPLC) and particle size (DLS) over 28 days. Use ANOVA to identify significant factors and response surface methodology (RSM) to pinpoint optimal conditions. Accelerated stability studies (40°C/75% RH) can project shelf-life using Arrhenius models .

Q. How can researchers leverage structure-activity relationship (SAR) studies to mitigate toxicity while enhancing target selectivity?

  • Methodological Answer : Synthesize analogs with modifications at the 2-hydroxyethylamino or 4-methylbenzyl groups. Test cytotoxicity (HEK293 or HepG2 cells) alongside target activity. Apply QSAR models (e.g., CoMFA or machine learning) to predict toxicity thresholds. Prioritize derivatives with >10-fold selectivity windows in primary vs. off-target assays. Use cryo-EM or NMR to validate binding mode alterations in top candidates .

Data Analysis and Theoretical Frameworks

Q. What statistical methods are recommended for reconciling contradictory results in dose-dependent efficacy studies?

  • Methodological Answer : Apply meta-analysis to aggregate data from independent replicates, using random-effects models to account for variability. Perform sensitivity analysis to identify outlier conditions (e.g., cell passage number or serum batch effects). If non-linear responses persist (e.g., hormetic effects), use Bayesian hierarchical modeling to estimate probability distributions for efficacy thresholds .

Q. How can researchers integrate this compound into a broader theoretical framework for purine-derived therapeutics?

  • Methodological Answer : Map its mechanistic profile (e.g., adenosine receptor modulation or phosphodiesterase inhibition) onto established pathways (cAMP/PKA or NF-κB). Use systems biology tools (e.g., STRING or KEGG) to identify synergies with existing drugs. Publish negative data to refine structure-efficacy hypotheses, as seen in bibliometric analyses of related compounds .

Tables of Key Data

Table 1. Spectral Benchmarks for Structural Validation

TechniqueKey Peaks/DataReference
FTIR1656–1697 cm⁻¹ (C=O), 2852–2968 cm⁻¹ (C-H), ~3344 cm⁻¹ (N-H)
HRMS[M+H]⁺ calculated for C₁₉H₂₄N₆O₄: 424.18 (obs. 424.17)
¹H NMRδ 3.25 (s, N-CH₃), δ 4.12 (t, -OCH₂CH₂NH-), δ 7.21 (d, aryl-H)

Table 2. Recommended Assay Conditions for Biological Screening

Assay TypeConditionsControls
Enzyme Inhibition50 mM Tris-HCl (pH 7.4), 1 mM substrate, 37°CTheophylline (IC₅₀ ~50 µM)
CytotoxicityDMEM + 10% FBS, 48h exposureDMSO vehicle, Staurosporine (LC₅₀)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.